![molecular formula C15H23N5O14P2 B033765 [(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate CAS No. 20762-30-5](/img/structure/B33765.png)
[(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine diphosphate ribose is a molecule derived from nicotinamide adenine dinucleotide. It plays a crucial role in various cellular processes, including cell signaling, DNA repair, gene regulation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine diphosphate ribose can be challenging due to the complexity of its structure. One common method involves the enzymatic conversion of nicotinamide adenine dinucleotide to adenosine diphosphate ribose using adenosine diphosphate ribosyltransferases. These enzymes catalyze the transfer of adenosine diphosphate ribose moieties to target proteins or other molecules .
Industrial Production Methods
Industrial production of adenosine diphosphate ribose typically involves the use of recombinant enzymes to catalyze the conversion of nicotinamide adenine dinucleotide to adenosine diphosphate ribose. This process can be optimized for large-scale production by controlling reaction conditions such as temperature, pH, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions
Adenosine diphosphate ribose undergoes various chemical reactions, including:
Oxidation: Adenosine diphosphate ribose can be oxidized to form adenosine diphosphate ribose phosphate.
Reduction: Reduction reactions can convert adenosine diphosphate ribose to its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice can significantly impact the efficiency and outcome of these reactions .
Major Products
The major products formed from these reactions include adenosine diphosphate ribose phosphate, reduced adenosine diphosphate ribose, and various adenosine diphosphate ribose conjugates, depending on the specific reaction and reagents used .
Scientific Research Applications
Adenosine diphosphate ribose has numerous applications in scientific research, including:
Biology: Adenosine diphosphate ribose is involved in the regulation of various cellular processes, such as DNA repair, gene expression, and cell signaling.
Medicine: Adenosine diphosphate ribose and its derivatives are being investigated for their potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Industry: Adenosine diphosphate ribose is used in the production of diagnostic assays and research reagents.
Mechanism of Action
Adenosine diphosphate ribose exerts its effects through adenosine diphosphate ribosylation, a post-translational modification that involves the transfer of adenosine diphosphate ribose moieties to target proteins. This modification can alter protein function, stability, and interactions by adding bulky and negatively charged adenosine diphosphate ribose groups. The molecular targets of adenosine diphosphate ribose include various proteins involved in DNA repair, gene regulation, and cell signaling pathways .
Comparison with Similar Compounds
Adenosine diphosphate ribose is similar to other nucleotides and nucleotide derivatives, such as:
Nicotinamide adenine dinucleotide: The precursor of adenosine diphosphate ribose, involved in redox reactions and energy metabolism.
Cyclic adenosine diphosphate ribose: A cyclic form of adenosine diphosphate ribose that acts as a second messenger in calcium signaling pathways.
Poly(adenosine diphosphate ribose): A polymeric form of adenosine diphosphate ribose involved in DNA repair and chromatin remodeling.
Adenosine diphosphate ribose is unique in its ability to modify proteins through adenosine diphosphate ribosylation, a process that can regulate various cellular functions and has significant implications for health and disease .
Properties
CAS No. |
20762-30-5 |
|---|---|
Molecular Formula |
C15H23N5O14P2 |
Molecular Weight |
559.32 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21/h1,4-8,10-12,15,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,16,17,18)/t6-,7+,8+,10-,11+,12+,15+/m0/s1 |
InChI Key |
PWJFNRJRHXWEPT-AOOZFPJJSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@H]([C@H]([C@H](C=O)O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(C(C=O)O)O)O)O)O)N |
physical_description |
Solid |
Related CAS |
26656-46-2 |
Synonyms |
5'-Diphosphoribose, Adenosine Adenosine 5' Diphosphoribose Adenosine 5'-Diphosphoribose Adenosine Diphosphate Ribose Adenosine Diphosphoribose ADP Ribose ADP-Ribose ADPribose Diphosphate Ribose, Adenosine Diphosphoribose, Adenosine Ribose, Adenosine Diphosphate Ribose, ADP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


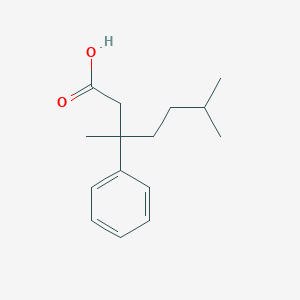

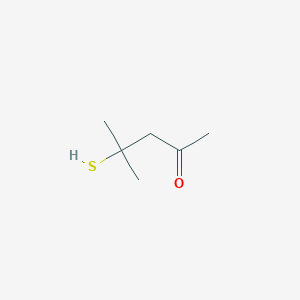
![3-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]propanoic acid](/img/structure/B33693.png)
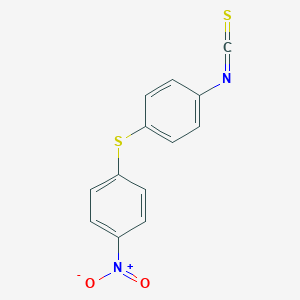

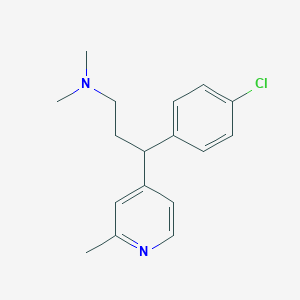
![1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone](/img/structure/B33701.png)
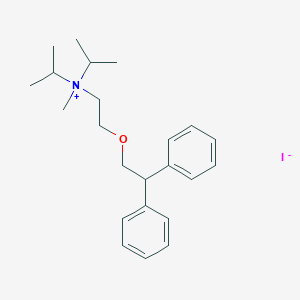
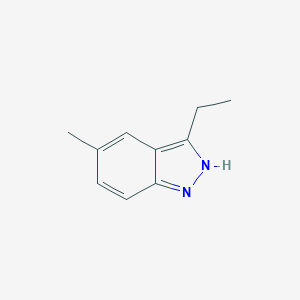

![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)

